

Solubility of N-Chloroacetanilide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Chloroacetanilide**

Cat. No.: **B1580650**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **N-Chloroacetanilide** in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative and semi-quantitative information and presents standardized experimental protocols for determining solubility. Additionally, it covers key chemical transformations of **N-Chloroacetanilide**, including its synthesis and the Orton rearrangement, providing detailed methodologies and visual representations of these processes.

Quantitative Solubility Data

Precise, temperature-dependent solubility data for **N-Chloroacetanilide** in a wide range of organic solvents is not extensively documented in readily available scientific literature. However, based on various sources, a general qualitative understanding of its solubility has been established. The following table summarizes the available information. It is important to note that for many solvents, only qualitative descriptors are available. Researchers requiring precise solubility data for specific applications are strongly encouraged to determine it experimentally using the protocols outlined in the subsequent section.

Solvent Classification	Solvent	N-Chloroacetonilide	O-Chloroacetonilide	m-Chloroacetonilide	p-Chloroacetonilide
Polar Protic	Ethanol	Soluble[1][2] [3]	Soluble[4]	Readily Soluble[5]	Readily Soluble[6]
Polar Aprotic	Acetone	Soluble[1][2] [3]	-	Soluble[5]	Soluble
Dioxane	-	-	-	50 mg/mL (hot)[7]	
Non-Polar Aromatic	Benzene	-	More soluble than p-isomer[4]	Readily Soluble	Slightly Soluble[6][8]
Toluene	-	-	-	Low Solubility[9]	
Non-Polar Halogenated	Carbon Tetrachloride	-	-	-	Slightly Soluble[6][8]
Chloroform	-	-	-	Low Solubility[9]	
Non-Polar	Ether	-	Very Soluble[4]	-	Readily Soluble[6]
Carbon Disulfide	-	-	Readily Soluble	Readily Soluble[6]	
Ligroin	-	-	Very Slightly Soluble	-	
Aqueous	Water	Limited/Practically Insoluble[1] [10]	Practically Insoluble[4]	Limited Solubility[5]	Insoluble/Practically Insoluble[6] [8][9]

Note: "-" indicates that no data was found in the searched sources.

Experimental Protocols

For researchers requiring precise solubility data, this section provides a general experimental protocol for the determination of the solubility of a solid organic compound in an organic solvent. This can be adapted for **N-Chloroacetanilide**.

General Protocol for Solubility Determination (Gravimetric Method)

This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and determining the concentration of the dissolved solid in a known amount of the solvent.

Materials:

- **N-Chloroacetanilide** (or its isomer)
- Selected organic solvent(s)
- Thermostatically controlled water bath or shaker
- Vials with airtight caps
- Syringe filters (chemically compatible with the solvent)
- Analytical balance
- Oven

Procedure:

- Add an excess amount of **N-Chloroacetanilide** to a series of vials.
- Accurately pipette a known volume or weigh a known mass of the desired organic solvent into each vial.
- Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature.

- Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
- After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a period to allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
- Immediately filter the withdrawn solution through a syringe filter into a pre-weighed vial.
- Weigh the vial containing the filtered saturated solution.
- Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dissolved solid is achieved.
- Weigh the vial with the dry solid.
- Calculate the solubility in terms of g/100 g of solvent or other desired units.

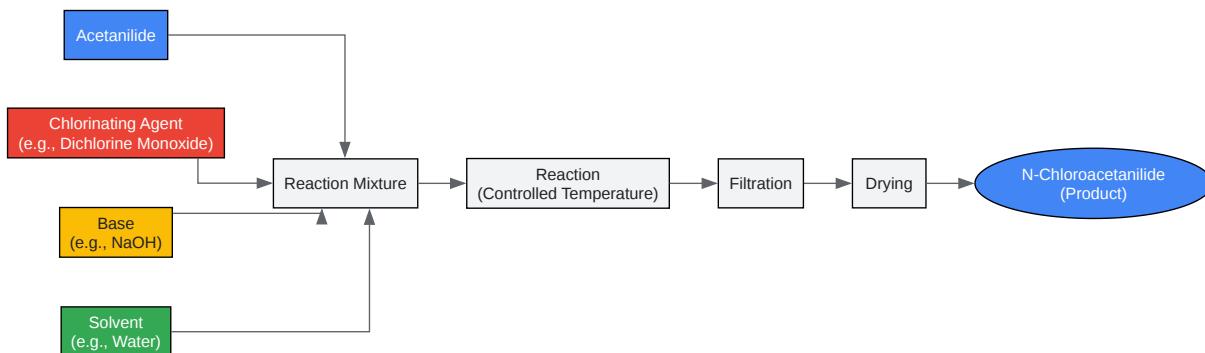
Synthesis of N-Chloroacetanilide

N-Chloroacetanilide can be synthesized from acetanilide. Several methods have been reported, one of which involves the use of dichlorine monoxide.

Materials:

- Acetanilide
- Dichlorine monoxide
- Sodium hydroxide
- Water
- Reaction flask with a thermometer and mechanical stirrer

Procedure:[11]

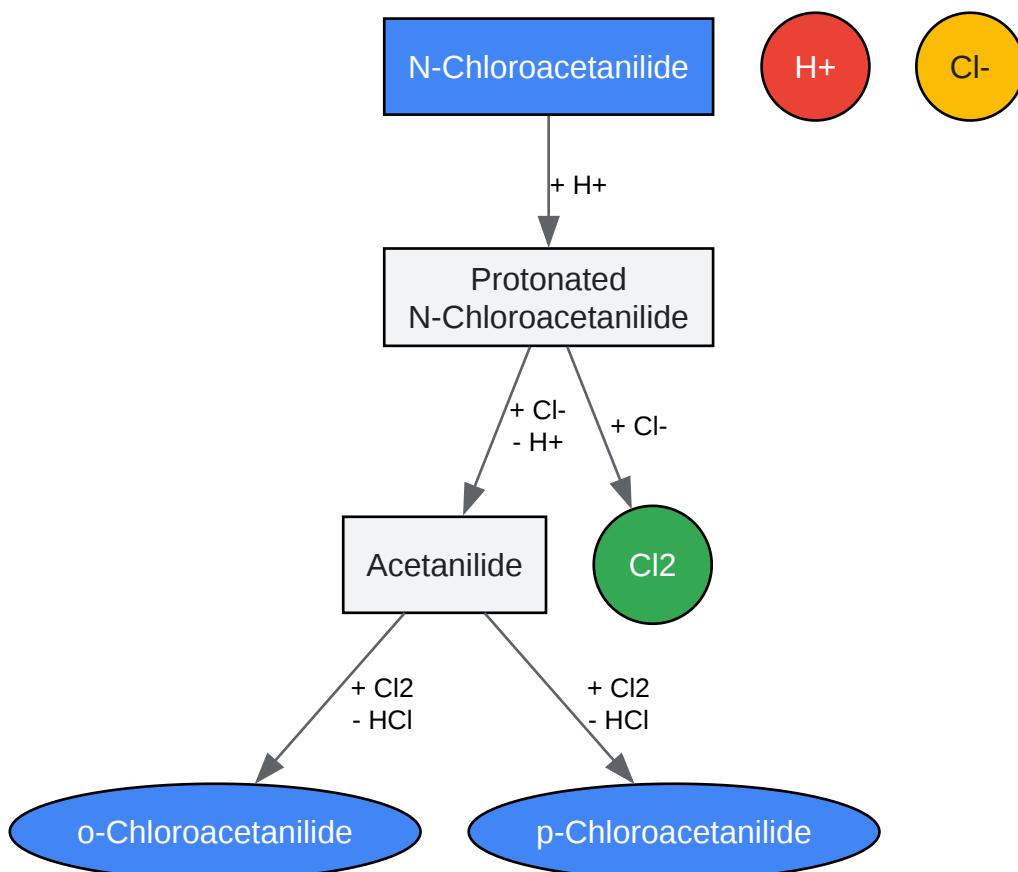

- In a 500 mL reaction flask equipped with a thermometer and mechanical stirrer, add 300.14 g of purified water.
- Dissolve 4.42 g of sodium hydroxide in the water.
- Add 50.02 g of acetanilide to the flask.
- Introduce 20.9 g of dichlorine monoxide into the reaction mixture while maintaining the temperature between 15-30 °C.
- Continue the reaction with stirring for 5 hours at this temperature.
- Filter the resulting solid **N-Chloroacetanilide**.
- Dry the solid product. This method has been reported to yield a product with a purity of 98.7% and a molar yield of 98.9%.

Another reported method utilizes trichloroisocyanuric acid in an anhydrous system.[12]

Key Chemical Transformations and Workflows

Synthesis of N-Chloroacetanilide

The synthesis of **N-Chloroacetanilide** from acetanilide is a fundamental laboratory preparation. The general workflow for this synthesis is depicted below.



[Click to download full resolution via product page](#)

Synthesis Workflow for **N-Chloroacetanilide**.

The Orton Rearrangement

N-Chloroacetanilide can undergo a significant chemical transformation known as the Orton rearrangement. This acid-catalyzed, intermolecular rearrangement yields a mixture of ortho- and para-chloroacetanilides.^{[13][14][15][16][17]} The mechanism is believed to involve the formation of molecular chlorine, which then acts as an electrophile in the chlorination of the aromatic ring of acetanilide.^[14]

[Click to download full resolution via product page](#)

Mechanism of the Orton Rearrangement.

This guide serves as a foundational resource for professionals working with **N-Chloroacetanilide**. While it compiles the currently available solubility information, it also highlights the need for further experimental determination of precise solubility data to aid in the optimization of processes in drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 539-03-7: N-(4-Chlorophenyl)acetamide | CymitQuimica [cymitquimica.com]
- 4. o-Chloroacetanilide | C8H8CINO | CID 10777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. N-(4-Chlorophenyl)acetamide | C8H8CINO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 539-03-7 CAS MSDS (4'-CHLOROACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 4'-Chloroacetanilide | 539-03-7 | FC20179 | Biosynth [biosynth.com]
- 10. Chloroacetanilide | C8H8CINO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-CHLOROACETANILIDE synthesis - chemicalbook [chemicalbook.com]
- 12. CN112358413A - Preparation method of N-chloroacetanilide - Google Patents [patents.google.com]
- 13. tmv.ac.in [tmv.ac.in]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. zenodo.org [zenodo.org]
- 17. surendranathcollege.ac.in [surendranathcollege.ac.in]
- To cite this document: BenchChem. [Solubility of N-Chloroacetanilide in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580650#solubility-of-n-chloroacetanilide-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com